Retinyl acetate

概要

説明

Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a natural form of vitamin A. It is the acetate ester of retinol and is known for its stability compared to retinol. This compound is widely used in dietary supplements as a source of vitamin A, which is essential for various biological functions, including vision, immune response, and cellular communication .

準備方法

Synthetic Routes and Reaction Conditions: Retinyl acetate is synthesized through the esterification of retinol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting retinol with acetic anhydride in the presence of a catalyst. The reaction is conducted in a solvent, such as dichloromethane, at a controlled temperature. The product is then purified through distillation or crystallization to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to retinoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced back to retinol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions

Major Products Formed:

Oxidation: Retinoic acid

Reduction: Retinol

Substitution: Various retinoid derivatives depending on the substituent used

科学的研究の応用

Dermatological Applications

Retinyl acetate is primarily utilized in skincare formulations due to its potential anti-aging and skin-rejuvenating properties. It is known to enhance skin texture and promote cellular turnover.

Efficacy in Anti-Aging Treatments

- Clinical Evidence : While retinoids like tretinoin have robust clinical backing for anti-aging effects, this compound's efficacy is still being evaluated. Some studies suggest that it may be effective when combined with other retinoids .

- Nanoformulations : Novel delivery systems using nanotechnology are being developed to enhance the stability and penetration of retinoids, including this compound, thereby improving their effectiveness in topical applications .

Nutritional Applications

This compound plays a crucial role in vitamin A supplementation programs aimed at addressing deficiencies.

Vitamin A Deficiency

- Public Health Implications : Vitamin A deficiency remains a significant public health issue globally. This compound is often included in dietary supplements to combat this deficiency, particularly in populations at risk .

- Bioavailability Studies : Research has shown that this compound can effectively increase serum retinol levels when administered as part of supplementation protocols. Studies using relative dose response (RDR) tests have demonstrated its utility in assessing liver vitamin A stores .

Safety and Teratogenicity

- Safety Profile : Studies indicate that while high doses of vitamin A can lead to teratogenic effects, moderate consumption of this compound does not significantly increase the risk of birth defects when used within recommended limits . However, caution is advised regarding excessive intake during pregnancy due to potential risks associated with high doses .

Pharmacotherapeutic Applications

This compound has been investigated for its therapeutic potential beyond cosmetic use.

Treatment of Skin Disorders

- Acne and Psoriasis : Retinoids are frequently used in treating various skin conditions such as acne vulgaris and psoriasis due to their ability to normalize keratinization and reduce inflammation . this compound's role as a precursor to more active forms makes it a valuable component in these treatments.

Cancer Research

作用機序

Retinyl acetate exerts its effects by binding to and activating retinoid receptors in the body. These receptors are involved in regulating gene expression, which in turn influences cell differentiation, proliferation, and apoptosis. The activation of retinoid receptors leads to the modulation of various biological pathways, including those involved in vision, immune response, and skin health .

類似化合物との比較

Retinol: The alcohol form of vitamin A, less stable than retinyl acetate.

Retinoic Acid: The oxidized form of retinol, used in dermatology for its potent effects on skin health.

Retinyl Palmitate: Another ester form of retinol, commonly used in skincare products.

Uniqueness of this compound: this compound is unique due to its stability and ease of conversion to retinol in the body. This makes it an ideal compound for use in dietary supplements and fortified foods, providing a reliable source of vitamin A without the instability issues associated with retinol .

生物活性

Retinyl acetate, a derivative of vitamin A, plays a significant role in various biological processes, particularly in cellular growth, differentiation, and immune function. This article explores the biological activity of this compound, including its metabolism, mechanisms of action, and implications for health.

Overview of this compound

This compound is an ester of retinol (vitamin A) and acetic acid. It serves as a precursor to retinol and is converted into active forms of vitamin A in the body. The biological activities attributed to this compound are primarily due to its conversion into retinoic acid, which is the active metabolite responsible for many physiological effects.

Metabolism and Conversion

The metabolism of this compound involves several enzymatic processes:

- Hydrolysis : this compound is hydrolyzed to retinol by esterases.

- Oxidation : Retinol is subsequently oxidized to retinaldehyde and then to retinoic acid through a series of enzymatic reactions involving retinol dehydrogenases (RDH) and retinaldehyde dehydrogenases (RALDH) .

This conversion is crucial as retinoic acid acts as a ligand for nuclear receptors, influencing gene expression related to cell growth and differentiation.

1. Cellular Growth and Differentiation

This compound, through its active metabolite retinoic acid, significantly influences cellular processes:

- Keratinocyte Proliferation : Retinoic acid stimulates the proliferation of keratinocytes, enhancing skin barrier function and reducing transepidermal water loss .

- Fibroblast Activation : It promotes fibroblast activity, which is essential for collagen synthesis and skin elasticity .

2. Immunomodulatory Effects

Retinoids, including this compound, exhibit immunomodulatory properties:

- Enhancement of Immune Response : Retinoic acid has been shown to enhance the immune response by promoting the differentiation of T cells and influencing cytokine production .

- Antimicrobial Activity : Retinoids can modulate the activity of immune cells against pathogens, contributing to skin health .

3. Anti-tumor Properties

Research indicates that retinoids may have anti-cancer effects:

- Inhibition of Tumor Growth : Retinoic acid has been found to inhibit the proliferation of certain cancer cell lines by inducing differentiation and apoptosis .

- Angiogenesis Regulation : Retinoids can influence angiogenesis through the activation of fibroblast growth factor (FGF) pathways .

Case Study 1: this compound in Dermatology

A clinical study evaluated the effects of topical this compound on patients with acne vulgaris. The results demonstrated significant reductions in lesion counts and improvements in skin texture after 12 weeks of treatment. The mechanism was attributed to enhanced keratinocyte turnover and reduced sebum production .

Case Study 2: Nutritional Deficiency

In a study examining vitamin A deficiency in children, supplementation with this compound improved visual acuity and overall health outcomes. The research highlighted the importance of adequate vitamin A levels for maintaining vision and immune function .

Data Summary

特性

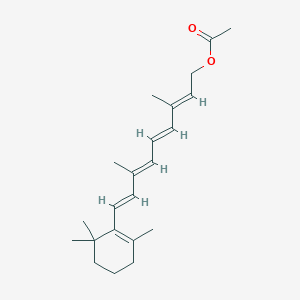

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-AQDFTDIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29584-22-3, 127-47-9 | |

| Record name | Zuretinol acetate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuretinol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZURETINOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57 - 58 °C | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。